molecular formula C8H16N2O2 B8698568 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine CAS No. 84033-69-2

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine

Cat. No. B8698568
CAS RN: 84033-69-2
M. Wt: 172.22 g/mol
InChI Key: GKQLCERFTXKCTJ-UHFFFAOYSA-N
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Patent
US04354028

Procedure details

The amide acetal produced in Example 1 (3.03 g, 0.015 mole) was combined while stirring with ethylene glycol (0.93 g, 0.015 mole) in a glass flask at ambient temperature under nitrogen. The reaction was continued with stirring for 18 hours. The by-product ethanol formed during the reaction was removed by vacuum and the reaction continued for an additional 18 hours with stirring under vacuum. The resulting product was found to have a boiling point of about 220° C., and identified as the desired product by NMR spectroscopy.
Name
amide acetal
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([O:12][CH2:13][CH3:14])[O:9]CC)[CH2:4][CH2:3]1.C(O)CO>C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH:8]2[O:9][CH2:14][CH2:13][O:12]2)[CH2:6][CH2:7]1

Inputs

Step One
Name
amide acetal
Quantity
3.03 g
Type
reactant
Smiles
CN1CCN(CC1)C(OCC)OCC
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by vacuum
WAIT
Type
WAIT
Details
the reaction continued for an additional 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
with stirring under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN1CCN(CC1)C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.